N1-(3-chloro-2-methylphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H25ClN4O2 and its molecular weight is 400.91. The purity is usually 95%.
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Scientific Research Applications
1. Neuropharmacological Applications
Behavioral and Neurological Effects
The study on meta-chlorophenylpiperazine (m-CPP), a chemical with a structure related to the one , explores its effects on locomotor activity through serotonin (5-HT) receptor interaction, highlighting the intricate role of 5-HT1A and 5-HT2C receptors in behavioral responses (S. Gleason & H. Shannon, 1998). This research underlines the potential of such compounds in modulating neurotransmitter systems, which could inform their application in treating disorders like depression or anxiety.
2. Synthesis and Chemical Properties
Synthesis Techniques
A study presents a novel synthesis approach for di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a one-pot synthetic method that could be applicable to the synthesis of compounds with similar structures (V. Mamedov et al., 2016). This method's efficiency and simplicity could facilitate the production of various pharmacologically relevant compounds, including those with oxalamide structures.
3. Pharmacological Research
Antagonistic Properties and Applications
Research into arylpiperazine derivatives, structurally related to the chemical , highlights their high-affinity as 5-HT1A serotonin ligands. Such compounds are explored for their potential in neuropsychiatric treatment, emphasizing the role of selective serotonin receptor modulation in therapeutic applications (R. Glennon et al., 1988).
Antidepressant and Anxiolytic Effects
A study on phenylpiperazine derivatives reveals their antidepressant and anxiolytic-like effects in animal models, showcasing the potential therapeutic applications of such compounds in treating mental health disorders. This research highlights the importance of targeting specific serotonin receptors to achieve desired pharmacological outcomes (K. Pytka et al., 2015).
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c1-16-18(22)8-5-9-19(16)24-21(28)20(27)23-10-11-25-12-14-26(15-13-25)17-6-3-2-4-7-17/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBCBGSEZSRCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.